molecular formula C14H12BrN3 B1519160 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine CAS No. 1146293-02-8

1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine

Cat. No. B1519160
M. Wt: 302.17 g/mol
InChI Key: JXOOCLNUQMGBQZ-UHFFFAOYSA-N
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Description

“1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular weight of 302.17 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine” consists of a benzyl group attached to the 1-position of a 1,3-benzodiazol-2-amine ring, with a bromine atom attached to the 5-position .


Physical And Chemical Properties Analysis

“1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine” is a powder that is stored at room temperature .

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Chemical Synthesis

    • Imidazole containing moiety occupied a unique position in heterocyclic chemistry .
    • These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
    • An emphasis has been placed on the bonds constructed during the formation of the imidazole .

properties

IUPAC Name

1-benzyl-5-bromobenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c15-11-6-7-13-12(8-11)17-14(16)18(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOOCLNUQMGBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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